2-{spiro[2.5]octan-5-yl}acetic acid
Description
Properties
CAS No. |
2168295-29-0 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Initial Hydrolysis of (1-Cyanomethyl-cyclopropyl)-acetonitrile
The synthesis begins with the hydrolysis of (1-cyanomethyl-cyclopropyl)-acetonitrile, a nitrile precursor, to form (1-carboxymethyl-cyclopropyl)-acetic acid. This step is typically conducted under strongly basic aqueous conditions, such as potassium hydroxide (KOH) in water or aqueous ethanol, at elevated temperatures (80–100°C). The hydrolysis converts both nitrile groups into carboxylic acids, yielding a dicarboxylic acid intermediate critical for subsequent cyclization.
Cyclization to 6-Oxa-spiro[2.5]octane-5,7-dione
The dicarboxylic acid intermediate undergoes cyclization in the presence of a carboxylic acid anhydride-forming agent, such as acetic anhydride, in a high-boiling solvent like mesitylene. This step, performed at temperatures exceeding 120°C, facilitates intramolecular esterification and ring formation, producing 6-oxa-spiro[2.5]octane-5,7-dione. The oxa-spiro intermediate is pivotal for downstream functionalization.
Functionalization to 2-{Spiro[2.5]octan-5-yl}acetic Acid
To convert the dione into the target compound, a two-step reduction and hydrolysis sequence is employed:
-
Selective Ketone Reduction : The 7-keto group of 6-oxa-spiro[2.5]octane-5,7-dione is reduced to a methylene group using catalytic hydrogenation (H₂/Pd-C) or a Wolff-Kishner reduction (NH₂NH₂, NaOH, ethylene glycol). This yields spiro[2.5]octan-5-yl-acetic acid lactone.
-
Lactone Hydrolysis : The lactone ring is hydrolyzed under acidic (HCl, H₂O) or basic (NaOH, H₂O) conditions to release the free acetic acid moiety, resulting in this compound.
Alternative Route via Ring-Opening Methylation
Ring-Opening of 6-Oxa-spiro[2.5]octane-5,7-dione
In this pathway, 6-oxa-spiro[2.5]octane-5,7-dione undergoes ring-opening methylation using a methyl Grignard reagent (CH₃MgBr) or methyl copper complexes in tetrahydrofuran (THF). This reaction cleaves the ether oxygen, forming [1-(2-oxo-propyl)-cyclopropyl]-acetic acid, which contains a ketone group adjacent to the cyclopropane ring.
Esterification and Cyclization
The ketone-bearing intermediate is esterified with methanol in the presence of hydrochloric acid to form [1-(2-oxo-propyl)-cyclopropyl]-acetic acid methyl ester. Subsequent Claisen condensation under basic conditions (NaOMe/THF) induces cyclization, yielding spiro[2.5]octane-5,7-dione. This dione is then subjected to selective reduction as described in Section 1.3 to produce the target compound.
Direct Synthesis from Spiro[2.5]octane Derivatives
Alkylation of Spiro[2.5]octan-5-yl Halides
A less common but viable route involves the alkylation of spiro[2.5]octan-5-yl bromide or chloride with a cyanide nucleophile (KCN/EtOH). The resulting nitrile intermediate, 2-{spiro[2.5]octan-5-yl}acetonitrile, is hydrolyzed to the corresponding acetic acid using concentrated hydrochloric acid or sulfuric acid under reflux.
Comparative Analysis of Synthetic Methods
| Method | Key Steps | Advantages | Challenges |
|---|---|---|---|
| Hydrolysis/Cyclization | Hydrolysis → Cyclization → Reduction | High-purity intermediates | Multi-step, moderate yields |
| Ring-Opening Methylation | Methylation → Esterification → Cyclization | Scalable for industrial production | Requires stringent temperature control |
| Direct Alkylation | Halogenation → Alkylation → Hydrolysis | Fewer steps | Low functional group tolerance |
Critical Reaction Parameters and Optimization
Solvent and Temperature Effects
-
Hydrolysis of Nitriles : Aqueous ethanol (70–80°C) maximizes conversion while minimizing side reactions like decarboxylation.
-
Cyclization : Mesitylene as a solvent enables reflux (160°C) without decomposition, achieving >85% cyclization efficiency.
-
Reduction Steps : Wolff-Kishner conditions (180°C, NH₂NH₂) ensure complete ketone reduction but require careful exclusion of moisture.
Chemical Reactions Analysis
Types of Reactions
2-{spiro[2.5]octan-5-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The spirocyclic ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Intermediates
The compound is recognized for its potential as an intermediate in the synthesis of pharmaceutical agents. Its unique spirocyclic structure allows for the modification of biological activity, making it a valuable building block in drug development. For instance, derivatives of spiro[2.5]octane have been studied for their effects on various biological pathways, including those related to metabolic disorders and cancer therapies .
Therapeutic Applications
Research indicates that derivatives of spiro[2.5]octan-5-yl compounds may exhibit anti-inflammatory and analgesic properties. These compounds are being investigated for their potential use in treating conditions such as arthritis and chronic pain syndromes. Their mechanism of action may involve modulation of specific biochemical pathways that regulate pain and inflammation .
Organic Synthesis
Synthetic Methodologies
The synthesis of 2-{spiro[2.5]octan-5-yl}acetic acid typically involves multi-step synthetic routes that may include reactions such as Wittig reactions and Michael additions. These methodologies are crucial for producing the compound with high purity and yield, which is essential for further applications in research and industry .
Intermediates in Complex Molecules
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structural features allow chemists to create a variety of derivatives that can be tailored for specific applications, including agrochemicals and specialty chemicals used in materials science .
Case Study 1: Synthesis Optimization
A study focused on optimizing the synthesis of spiro[2.5]octane derivatives highlighted the challenges faced during traditional synthetic routes, such as low yields and lengthy reaction times. Researchers developed a streamlined process that improved yields significantly while reducing the number of steps required for synthesis .
In another investigation, a series of spiro[2.5]octane derivatives were screened for their biological activity against various cancer cell lines. The results indicated that certain modifications to the spirocyclic structure enhanced cytotoxicity, suggesting potential leads for new anticancer drugs .
Mechanism of Action
The mechanism of action of 2-{spiro[2.5]octan-5-yl}acetic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of oxidative stress .
Comparison with Similar Compounds
Data Tables
Table 1: Adsorption Performance Comparison
| Compound | Max. U(VI) Removal (%) | Optimal pH | Equilibrium Time | Reusability (Cycles) | Key Functional Groups |
|---|---|---|---|---|---|
| ASBB | 97.8 | 6.0 | 5 min | >5 | -COOH, -COO⁻ |
| Fe₃O₄-SBB | 90.0 | 5.5 | 15 min | 3 | Fe₃O₄, -OH |
| Amidoxime Polymers | 95.0 | 7.5 | 30 min | 4 | -NH₂, -C=N-OH |
| Nitric Acid-Modified Biochar | 94.5 | 4.0 | 10 min | 2 | -NO₂, -OH |
Table 2: Surface Properties of ASBB vs. SBB
| Property | SBB | ASBB |
|---|---|---|
| BET Surface Area (m²/g) | 112.4 | 145.6 |
| -COOH Content (mmol/g) | 0.04 | 0.15 |
| Pore Volume (cm³/g) | 0.12 | 0.18 |
| U(VI) Capacity (mg/g) | 11.8 | 22.3 |
Research Findings and Mechanisms
- Functional Group Role: ASBB’s -COOH groups deprotonate to -COO⁻ at pH 6.0, enabling electrostatic attraction and monodentate coordination with UO₂²⁺. FTIR and XPS confirm peak shifts (1,617 → 1,384 cm⁻¹) and U4f binding energy (382.4 eV), indicative of U(VI)-COO⁻ complexes .
- Pore Expansion : Acetic acid etches SBB’s surface, increasing SSA by 29.5% and enhancing U(VI) diffusion .
- Competitive Adsorption : ASBB shows selectivity for U(VI) over common ions (e.g., Ca²⁺, Mg²⁺) due to stronger carboxyl affinity .
Q & A
Q. How should researchers formulate hypotheses about the metabolic pathways of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
